Gal-PUGNAc
説明
Structure
3D Structure
特性
分子式 |
C15H19N3O7 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
[(Z)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14- |
InChIキー |
PBLNJFVQMUMOJY-JXAWBTAJSA-N |
異性体SMILES |
CC(=O)NC\1C(C(C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
同義語 |
N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime NAc-LAPCO O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate PUGNAC |
製品の起源 |
United States |
Mechanism of Action and Enzymatic Selectivity of Gal Pugnac
Target Enzyme Identification: β-Hexosaminidases HEXA and HEXB
Gal-PUGNAc is primarily known as a highly selective inhibitor of human lysosomal β-hexosaminidases, specifically HEXA and HEXB. researchgate.netnih.gov These enzymes are crucial for the degradation of glycosphingolipids and oligosaccharides in the lysosome. researchgate.netnih.gov
Specificity of this compound for HEXA and HEXB Catalytic Sites
This compound exhibits potent inhibition of human GH20 N-acetyl-β-D-hexosaminidases, which include HEXA and HEXB. researchgate.net This specificity is attributed to the ability of these enzymes to accommodate galacto-configured compounds in their active sites. rsc.orgcsic.estandfonline.com The design of this compound, as a galactose-like epimer of PUGNAc, capitalizes on this characteristic, ensuring selective targeting of HEXA and HEXB over enzymes that cannot accommodate such ligands. rsc.orgcsic.estandfonline.com
Differential Inhibition Kinetics for HEXA and HEXB
Studies have shown that this compound inhibits human HEXA and HEXB with nanomolar affinity. researchgate.netrsc.org Specifically, it has been reported to have Ki values of 53 nM for HEXA and 18 nM for HEXB. researchgate.netrsc.org This indicates a slightly higher potency towards HEXB compared to HEXA.
Here is a summary of the inhibition kinetics:
| Enzyme | Ki (nM) |
| HEXA | 53 researchgate.netrsc.org |
| HEXB | 18 researchgate.netrsc.org |
Comparative Analysis of O-GlcNAcase (OGA) Inhibition by this compound
A significant advantage of this compound is its high selectivity for β-hexosaminidases over O-GlcNAcase (OGA). This contrasts with the less selective nature of its parent compound, PUGNAc, which inhibits both enzyme families. researchgate.netnih.govrsc.orgnih.gov
Limited or Absent Inhibition of O-GlcNAcase by this compound
This compound demonstrates significantly limited or absent inhibition of O-GlcNAcase. researchgate.netnih.govrsc.orgevitachem.com It has been shown to be more than 500,000-fold more selective against GH20 β-N-acetyl-D-hexosaminidases (like HEXA and HEXB) than against GH84 O-GlcNAcases. researchgate.net This high selectivity allows researchers to study the roles of HEXA and HEXB without the confounding effects of simultaneously inhibiting OGA, which is a drawback when using less selective inhibitors like PUGNAc. researchgate.netnih.gov
Structural Basis for Selectivity over O-GlcNAcase
The structural basis for this compound's selectivity lies in the differential ability of HEXA/HEXB and OGA to accommodate galacto-configured molecules in their active sites. rsc.orgcsic.estandfonline.com While HEXA and HEXB can bind ligands with a galactose-like configuration, OGA cannot effectively accommodate such compounds. rsc.orgcsic.estandfonline.com This difference in active site architecture is exploited in the design of this compound, ensuring its preferential binding to β-hexosaminidases. rsc.orgcsic.estandfonline.com
Substrate-Assisted Catalysis in Glycosidase Inhibition by this compound
Both GH20 β-N-acetylhexosaminidases (HEXA and HEXB) and GH84 β-N-acetylglucosaminidases (OGA) utilize a substrate-assisted catalytic mechanism. rsc.orgresearchgate.netoup.comnih.gov This mechanism involves the 2-acetamido group of the substrate playing a crucial role in catalysis, leading to the formation of a transient oxazoline (B21484) intermediate. researchgate.netnih.gov
While the precise details of how this compound interacts with the catalytic mechanism differ from substrate hydrolysis, its inhibitory action is related to this process. Inhibitors like PUGNAc and its derivatives, including this compound, can bind to the active site and interfere with the catalytic cycle. rsc.orgresearchgate.net The sp2-hybridized carbon at the anomeric center in PUGNAc-like structures can mimic the conformation of the oxocarbenium ion-like transition state that occurs during substrate-assisted catalysis. rsc.orgresearchgate.net However, the high selectivity of this compound for HEXA/HEXB over OGA indicates that while both enzyme families share the same catalytic mechanism, subtle differences in their active site structures dictate inhibitor binding and selectivity. rsc.orgresearchgate.net
Impact of this compound on Related Glycosidases and Off-Target Considerations
This compound is recognized as a highly selective inhibitor of human lysosomal β-hexosaminidases, specifically Hexosaminidase A (HexA) and Hexosaminidase B (HexB) researchgate.netnih.gov. These enzymes belong to Glycoside Hydrolase Family 20 (GH20) and are crucial for the degradation of gangliosides, such as GM2 researchgate.netacs.org. This compound's selectivity stems from its galacto-configuration, which allows it to be accommodated in the active site of HexA and HexB but not readily by O-GlcNAcase (OGA), an enzyme in Glycoside Hydrolase Family 84 (GH84) that hydrolyzes O-linked N-acetylglucosamine (O-GlcNAc) residues researchgate.netrsc.orgsinica.edu.tw.
Research indicates that this compound is a potent inhibitor of human HexA and HexB, with reported Kᵢ values of 53 nM and 18 nM, respectively researchgate.net. This demonstrates a strong affinity for these lysosomal hexosaminidases. Importantly, studies have shown that this compound exhibits significantly higher selectivity for GH20 β-N-acetyl-D-hexosaminidases compared to GH84 O-GlcNAcases, with one study reporting over 500,000-fold selectivity against GH84 O-GlcNAcases researchgate.net. This high selectivity is a key advantage of this compound over its analog PUGNAc, which is known to inhibit both OGA and lysosomal hexosaminidases with similar potency, leading to confounding off-target effects researchgate.netembopress.orgnih.govnih.gov.
The lack of selectivity of PUGNAc has been associated with various off-target effects, including the induction of insulin (B600854) resistance and the accumulation of gangliosides and free oligosaccharides researchgate.netembopress.orgnih.govnih.govresearchgate.net. These effects are attributed to PUGNAc's inhibition of both OGA and lysosomal HexA/B researchgate.netembopress.orgnih.govnih.gov. In contrast, this compound's high selectivity for HexA/B allows researchers to study the specific roles of these lysosomal enzymes in a cellular context without significantly impacting intracellular O-GlcNAc levels researchgate.netrsc.org.
While the galacto-configuration is understood to be crucial for this compound's selectivity towards GH20 enzymes over GH84, the precise mechanism underlying this high selectivity is still under investigation researchgate.net. However, it is hypothesized that the active site architecture of O-GlcNAcase is less able to accommodate galacto-configured compounds compared to HexA and HexB rsc.org.
Studies using this compound have demonstrated its ability to modulate levels of ganglioside GM2 in neuroblastoma cells by inhibiting lysosomal HexA and HexB researchgate.netsinica.edu.tw. This highlights its utility as a tool for studying lysosomal storage disorders related to hexosaminidase deficiency sinica.edu.tw.
Here is a summary of the inhibitory data for this compound and PUGNAc on human HexA, HexB, and OGA:
| Compound | Enzyme (Human) | Kᵢ (nM) | Selectivity (vs. OGA) |
| This compound | HexA | 53 | >500,000-fold researchgate.net |
| This compound | HexB | 18 | >500,000-fold researchgate.net |
| PUGNAc | HexA | Similar potency to OGA nih.gov | Low nih.gov |
| PUGNAc | HexB | Similar potency to OGA nih.gov | Low nih.gov |
| PUGNAc | OGA | 35-70 | - |
Note: Kᵢ values for PUGNAc on HexA and HexB are not consistently reported with specific nanomolar values in the provided text, but are indicated as having similar potency to OGA nih.gov. The Kᵢ for PUGNAc on OGA is reported in the range of 35-70 nM sinica.edu.twembopress.org.
The data presented above illustrates the significant difference in selectivity between this compound and PUGNAc, underscoring this compound's value as a more specific probe for investigating the functions of lysosomal β-hexosaminidases.
Biochemical and Cellular Research Applications of Gal Pugnac
Modulation of Glycosphingolipid Metabolism by Gal-PUGNAc
This compound is known to influence glycosphingolipid metabolism, primarily through its inhibitory effect on beta-hexosaminidases, key enzymes in the catabolism of these lipids.
Accumulation of Ganglioside GM2 in Cellular Models
Research has shown that this compound, as a selective inhibitor for beta-hexosaminidases HEXA and HEXB, is cell-permeable and can modulate the activity of these enzymes in tissue culture. nih.govresearchgate.netsfu.ca This modulation leads to an increase in ganglioside GM2 levels in cellular models, such as neuroblastoma cells. nih.govresearchgate.netsfu.caebi.ac.ukresearchgate.net The accumulation of GM2 ganglioside is a hallmark of certain lysosomal storage disorders, like Tay-Sachs and Sandhoff diseases, which are characterized by deficiencies in beta-hexosaminidase A or B activity. ebi.ac.ukresearchgate.netproteopedia.org By inhibiting these enzymes, this compound mimics aspects of these disease states in a controlled cellular environment, allowing for the study of the consequences of GM2 accumulation. This effect is in contrast to the broader inhibitor PUGNAc, which inhibits both O-GlcNAcase and lysosomal beta-hexosaminidases, leading to a more complex cellular phenotype. nih.govresearchgate.netsfu.caresearchgate.net
Here is a table summarizing the effect of this compound on GM2 levels in cellular models:
| Compound | Target Enzymes Affected by Inhibition | Observed Effect on Ganglioside GM2 Levels in Cellular Models | Relevant Citations |
| This compound | HEXA, HEXB | Increased | nih.govresearchgate.netsfu.caebi.ac.ukresearchgate.net |
| PUGNAc | O-GlcNAcase, HEXA, HEXB | Elevated | researchgate.netresearchgate.net |
Investigation of GM2 Activator Protein Mechanisms
The degradation of ganglioside GM2 by beta-hexosaminidase A is a complex process that requires the presence of a specific cofactor, the GM2 activator protein (GM2AP). nih.govuniprot.org This protein facilitates the interaction between the membrane-bound ganglioside GM2 and the water-soluble lysosomal enzyme, beta-hexosaminidase A. nih.govuniprot.org While research on this compound primarily focuses on its direct inhibition of beta-hexosaminidases, its use in cellular models where GM2 accumulates can indirectly contribute to the investigation of GM2AP mechanisms. By creating a cellular environment with elevated GM2, researchers can study how GM2AP interacts with the accumulated substrate and the residual activity of the inhibited enzymes. Studies on GM2AP itself have utilized various techniques to understand its binding and affinity to different glycosphingolipids and its role in transferring GM2 between membranes for enzymatic degradation. nih.gov Deficiencies or defects in GM2AP can also lead to GM2 accumulation and a variant form of GM2 gangliosidosis, even with normal levels of beta-hexosaminidase A and B activity towards synthetic substrates. nih.gov
Effects on Asialoganglioside GM2 Levels
In addition to ganglioside GM2, its asialo counterpart, asialoganglioside GM2 (GA2), also accumulates in certain lysosomal storage disorders like Sandhoff disease, which involves defects in the beta-subunit gene of beta-hexosaminidase A and B. ebi.ac.uk Inhibitors of lysosomal hexosaminidases, including certain iminocyclitiols and, as indicated by the shared enzymatic targets, likely this compound, have been shown to cause the accumulation of both ganglioside GM2 and asialoganglioside GM2 in cultured cells. sinica.edu.tw This occurs because beta-hexosaminidases are responsible for the hydrolysis of terminal N-acetylgalactosamine residues from both GM2 and GA2. proteopedia.orgbiorxiv.org Therefore, by inhibiting these enzymes, this compound impedes the degradation of both lipids, leading to their elevated levels in cellular models.
Investigating Cellular Signaling Pathways using this compound
Beyond its impact on glycosphingolipid metabolism, this compound serves as a tool to investigate the roles of beta-hexosaminidases in various cellular signaling pathways, often by observing the downstream effects of enzyme inhibition and subsequent substrate accumulation.
Role in Studying Lysosomal Enzyme Function
This compound is a valuable tool for studying the function of lysosomal beta-hexosaminidases, specifically HEXA and HEXB, at the cellular level. nih.govresearchgate.netsfu.ca Its selectivity allows researchers to investigate the roles of these enzymes without the confounding effects of inhibiting other enzymes like O-GlcNAcase, which is a limitation of less selective inhibitors like PUGNAc. nih.govresearchgate.netsfu.ca By inhibiting HEXA and HEXB, this compound directly impacts the lysosomal degradation pathway of substrates like ganglioside GM2 and asialoganglioside GM2. nih.govresearchgate.netsfu.caebi.ac.ukresearchgate.netsinica.edu.tw This allows for the study of how impaired lysosomal function and the resulting accumulation of substrates affect cellular processes and contribute to disease pathology, particularly in the context of lysosomal storage disorders. ebi.ac.ukresearchgate.netproteopedia.org The compound's use enables researchers to explore the consequences of specific hexosaminidase deficiencies in a controlled experimental setting.
Analysis of Glycoprotein and Glycolipid Turnover
Beta-hexosaminidases are involved in the catabolism of various glycoconjugates, including glycoproteins and glycolipids. biorxiv.org By inhibiting these enzymes, this compound can affect the turnover of these molecules within the cell. While the primary focus regarding this compound is its impact on ganglioside GM2 and asialoganglioside GM2 (glycolipids), its inhibition of beta-hexosaminidases also has implications for the degradation of N-glycans and potentially O-glycans, which are components of glycoproteins. nih.govresearchgate.net Studies using inhibitors of lysosomal hexosaminidases have shown that hampering the activity of these enzymes can lead to the accumulation of free oligosaccharides, which are products of N-glycoprotein catabolism. nih.govresearchgate.net This suggests that this compound can be used to investigate the pathways involved in the turnover of both glycolipids and the glycan components of glycoproteins within the lysosome. The accumulation of undegraded glycoconjugates due to impaired lysosomal enzyme activity is a key feature of lysosomal storage disorders. researchgate.net
Distinguishing Effects from O-GlcNAc Perturbations
This compound is a highly selective inhibitor of human lysosomal beta-hexosaminidases, specifically HEXA and HEXB. rsc.orgnih.govresearchgate.netsfu.ca This selectivity is a key feature that allows researchers to differentiate the effects of inhibiting these specific enzymes from those caused by broader perturbations in O-GlcNAc levels. nih.govresearchgate.netsfu.ca
Unlike PUGNAc, which inhibits both O-GlcNAcase (OGA) and lysosomal beta-hexosaminidases, this compound's structure, based on a galacto-configuration, prevents it from effectively inhibiting OGA. rsc.orgresearchgate.net This distinction is crucial because inhibiting OGA leads to an increase in intracellular O-GlcNAc levels, a modification that affects numerous cellular proteins and processes. wikipedia.orgahajournals.orgmdpi.comacs.org By using this compound, researchers can specifically target lysosomal beta-hexosaminidase activity without simultaneously causing the widespread increase in O-GlcNAc levels that occurs with less selective inhibitors like PUGNAc. nih.govresearchgate.netsfu.ca This allows for a clearer assessment of the specific roles of HEXA and HEXB in cellular functions and avoids confounding effects that might arise from general O-GlcNAc elevation. nih.govresearchgate.netsfu.ca
For instance, studies have shown that while PUGNAc treatment can lead to increased GM2 ganglioside levels and has been associated with effects like insulin (B600854) resistance, this compound specifically increases ganglioside GM2 levels in neuroblastoma cells by inhibiting HEXA and HEXB, without generating the complex chemical phenotype associated with OGA inhibition. nih.govresearchgate.netebi.ac.uk This highlights this compound's utility in isolating the effects mediated by lysosomal beta-hexosaminidases. nih.govresearchgate.net
Application in Glycobiology and Glycosylation Process Research
This compound serves as a valuable tool in the study of glycobiology and various glycosylation processes. Its inhibitory activity against specific hexosaminidases provides insights into the roles of these enzymes in the synthesis, degradation, and function of complex carbohydrates.
While primarily known as an inhibitor of hexosaminidases involved in the hydrolysis of glycans, this compound's use in research can indirectly contribute to understanding complex carbohydrate synthesis. By inhibiting the enzymes responsible for breaking down specific carbohydrate structures, researchers can study the accumulation of these structures and infer aspects of their synthesis and metabolic pathways. For example, the observed increase in ganglioside GM2 levels upon this compound treatment indicates the involvement of HEXA and HEXB in GM2 metabolism. nih.govresearchgate.netebi.ac.uk This allows for investigations into the pathways that synthesize GM2 and how its levels are regulated by these specific hexosaminidases.
Furthermore, some research suggests that compounds structurally related to PUGNAc, from which this compound is derived, can be utilized as reagents for synthesizing complex carbohydrates. evitachem.com This hints at a broader application of this class of compounds in manipulating and studying carbohydrate structures.
Comparing the effects of this compound with inhibitors of O-GlcNAcase (OGA), such as PUGNAc or the more selective Thiamet-G, is a key strategy for exploring O-GlcNAcylation dynamics and distinguishing its effects from those of lysosomal hexosaminidase activity. ahajournals.orgoup.comnih.govnih.gov
PUGNAc has been widely used to increase global O-GlcNAc levels due to its inhibition of OGA. wikipedia.orgahajournals.orgcaltech.eduaacrjournals.org However, its off-target inhibition of lysosomal beta-hexosaminidases complicates the interpretation of results, as observed effects could be due to either elevated O-GlcNAc or inhibited hexosaminidase activity, or a combination of both. researchgate.netahajournals.orgoup.comresearchgate.netresearchgate.net
By contrast, this compound's selectivity for HEXA and HEXB allows researchers to investigate the impact of inhibiting these specific enzymes independently of O-GlcNAc accumulation. nih.govresearchgate.netsfu.ca Studies comparing PUGNAc with more selective OGA inhibitors (like Thiamet-G) and selective hexosaminidase inhibitors (like this compound or INJ2) have revealed that some effects previously attributed solely to O-GlcNAc elevation by PUGNAc are likely due to its off-target effects on hexosaminidases or other unknown targets. oup.comnih.gov
For example, research on insulin action has shown that while PUGNAc inhibits the pro-survival effect of insulin, this inhibition is not replicated by selective OGA inhibitors (GlcNAcstatin-g, Thiamet-G) or a selective lysosomal hexosaminidase inhibitor (INJ2) alone. oup.comnih.gov This suggests that PUGNAc's effect on insulin signaling is not solely due to OGA or HEXA/B inhibition, underscoring the importance of using selective inhibitors like this compound to dissect the specific roles of different glycosidases. oup.comnih.gov
Such comparative studies using this compound alongside other inhibitors are essential for accurately attributing observed cellular phenotypes to specific enzymatic activities and advancing the understanding of the intricate interplay between different glycosylation pathways and their impact on cellular function. ahajournals.orgoup.comnih.gov
Synthetic Methodologies and Structure Activity Relationship Studies
Chemical Synthesis Pathways for Gal-PUGNAc and Analogues
The synthesis of this compound and its analogues typically involves multi-step chemical pathways, often starting from readily available carbohydrate precursors. evitachem.comcapes.gov.br
Derivation from D-galactose and Key Intermediates
This compound is synthesized from D-galactose through a series of chemical reactions. evitachem.com This process involves the protection of hydroxyl groups on the galactose molecule, followed by conversion to key intermediates. evitachem.com An adaptation of the method used for the preparation of 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-galactose oxime has been employed in the synthesis. researchgate.net A key intermediate in the synthesis of certain analogues can be accessed from a diol, which is then converted to an acetate. rsc.org This material is subsequently activated with hydroxylamine (B1172632) hydrochloride, yielding a mixture of oximes that can be converted to a hydroximolactone. rsc.org
Optimization of Synthetic Yield and Purity for Research Use
Optimizing the synthetic yield and purity of this compound and its analogues is crucial for their reliable use in research. Synthetic procedures aim to maximize the amount of the desired product obtained while minimizing impurities that could interfere with biological assays. evitachem.com Optimized conditions are employed to achieve this goal. evitachem.com An efficient, scalable, and reliable synthesis of PUGNAc and its galacto-configured congener (this compound) has been reported. researchgate.net Purification is typically achieved through techniques such as column chromatography. tandfonline.com
Structural Modifications of this compound for Enhanced Selectivity
Structural modifications of this compound and related inhibitors have been explored to enhance their selectivity towards specific hexosaminidases or to distinguish between hexosaminidases and OGA. researchgate.netsinica.edu.twrsc.orgtandfonline.com
Exploration of Glycomimetic Derivatives and Epimers
One strategy to achieve selectivity involves capitalizing on GalNAc-related glycomimetic derivatives, such as the galactose-like epimers of PUGNAc and NAG-thiazoline (this compound and Gal-NAG-thiazoline). researchgate.nettandfonline.comtandfonline.comcsic.es This approach is based on the observation that HexA, but not OGA, can accommodate GalNAc ligands in its active site. researchgate.nettandfonline.comtandfonline.comcsic.es The C-4 epimer of classic β-N-acetyl-D-hexosaminidase inhibitors like PUGNAc and NGT appears to be a strategy to ensure selectivity for GH20 β-N-acetyl-D-hexosaminidases over GH84 O-GlcNAcases. researchgate.net
Influence of Galactose Moiety on Enzyme Interaction
The galactose moiety plays a significant role in the interaction of this compound with enzymes, particularly in conferring selectivity for hexosaminidases over OGA. rsc.orgCurrent time information in Bangalore, IN.wikipedia.orgciteab.comnih.govamazonaws.com The inability of O-GlcNAcases to accommodate galacto-configured compounds is a key factor in the selectivity of this compound for lysosomal β-N-acetylhexosaminidases. rsc.org This suggests that the specific orientation of the hydroxyl group at the C-4 position (which differs between glucose and galactose) is critical for differential binding to the active sites of these enzymes. wikipedia.orgfrontiersin.org
Structure-Activity Relationships of this compound and Related Inhibitors
Structure-activity relationship studies investigate how changes in the chemical structure of this compound and related inhibitors affect their biological activity, particularly their inhibitory potency and selectivity towards different glycosidases. Current time information in Bangalore, IN.wikipedia.orgtandfonline.comrsc.orgmdpi.com this compound has been characterized as a potent inhibitor of human GH20 N-acetyl-β-D-glucosaminidases, HsHexA and HsHexB. researchgate.net Studies have shown that this compound is a powerful and strictly selective inhibitor of lysosomal β-N-acetylhexosaminidases. rsc.org It shows significantly higher selectivity for GH20 β-N-acetyl-D-hexosaminidases compared to GH84 O-GlcNAcases. researchgate.net This enhanced selectivity, compared to the less selective inhibition of HexA/B by PUGNAc, highlights the importance of the structural differences, particularly the galacto configuration, in determining enzyme targeting. sinica.edu.twrsc.orgnih.gov While PUGNAc inhibits both OGA and lysosomal hexosaminidase B, leading to potential off-target effects, this compound's selectivity allows for the study of hexosaminidase function without affecting O-GlcNAc levels. researchgate.netsinica.edu.twrsc.orgsfu.cawikipedia.orgnih.gov
Interactive Data Table: Inhibition Constants (Ki) of this compound
| Enzyme | Ki Value (nM) | Source |
| Human HexA | 53 | researchgate.net |
| Human HexB | 18 | researchgate.net |
This data illustrates the potent inhibitory activity of this compound against both human HexA and HexB, with a slightly stronger effect observed for HexB. researchgate.net
Correlation between Chemical Structure and Inhibitory Potency (Ki values)
The inhibitory potency of a compound is often quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. Studies on this compound have focused on its activity against glycoside hydrolases, particularly members of families GH20 and GH84.
This compound is a C-4 epimer of PUGNAc, meaning they differ in the stereochemistry at the fourth carbon atom of the sugar ring. researchgate.net This seemingly minor structural variation leads to a significant difference in enzyme selectivity. PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate), based on an N-acetylglucosamine (GlcNAc) scaffold, is known to inhibit both O-GlcNAcase (OGA, a GH84 enzyme) and lysosomal beta-hexosaminidases (HexA and HexB, GH20 enzymes) with comparable potency. researchgate.netnih.govnih.govahajournals.orgacs.org PUGNAc typically exhibits Ki values in the low nanomolar range for OGA, around 35-70 nM. embopress.orgsinica.edu.tw
In contrast, this compound, the galacto analog, demonstrates potent inhibitory activity primarily against human lysosomal beta-hexosaminidases (HsHexA and HsHexB). It has been reported to inhibit HsHexA with a Ki value of 53 nM and HsHexB with a Ki value of 18 nM. researchgate.net Crucially, this compound shows significantly lower potency against OGA, with a selectivity ratio exceeding 500,000-fold for GH20 beta-N-acetyl-D-hexosaminidases over GH84 O-GlcNAcases. researchgate.net
This stark difference in selectivity highlights the critical role of the sugar moiety's configuration at the C-4 position in determining the target enzyme. The presence of a galacto configuration in this compound favors binding to HexA and HexB, while the gluco configuration in PUGNAc allows for effective inhibition of both HexA/B and OGA.
The following table summarizes representative Ki values for this compound and PUGNAc against human HexA, HexB, and OGA, illustrating their distinct selectivity profiles:
| Compound | Target Enzyme (Human) | Ki (nM) | Selectivity (vs OGA) | Source |
|---|---|---|---|---|
| This compound | HexA | 53 | >500,000-fold selective for HexA/B over OGA | researchgate.net |
| This compound | HexB | 18 | >500,000-fold selective for HexA/B over OGA | researchgate.net |
| This compound | OGA | >9000* | - | researchgate.net |
| PUGNAc | OGA | 35-70 | - | embopress.orgsinica.edu.tw |
| PUGNAc | HexA/B | Potent (similar to OGA) | - | researchgate.netnih.govnih.govahajournals.orgacs.org |
*Note: The Ki for this compound against OGA is inferred from the >500,000-fold selectivity reported relative to its HexA/B Ki values.
Mechanistic Insights from Inhibitor-Enzyme Interactions
The mechanism by which this compound inhibits beta-hexosaminidases involves its interaction with the enzyme's active site. Beta-hexosaminidases, belonging to Glycoside Hydrolase family 20 (GH20), catalyze the hydrolytic cleavage of terminal beta-N-acetylglucosamine or beta-N-acetylgalactosamine residues from glycoconjugates. These enzymes employ a substrate-assisted catalytic mechanism. nih.govacs.org In this mechanism, the 2-acetamido group of the substrate plays a crucial role by acting as an intramolecular nucleophile, leading to the formation of a transient oxazoline (B21484) intermediate. acs.org A conserved acidic residue in the active site polarizes the acetamido group to facilitate this nucleophilic attack. acs.org
This compound, as a glycomimetic inhibitor, is thought to bind to the active site and interfere with this catalytic process. Crystal structures of related beta-hexosaminidases in complex with inhibitors, including this compound and PUGNAc, have provided valuable structural insights into these interactions. For instance, crystal structures of GH20C from Streptococcus pneumoniae in complex with this compound and PUGNAc have been determined. rcsb.orgresearchgate.net These structures show that both inhibitors bind within the enzyme's active site. rcsb.orgresearchgate.net
The difference in selectivity between this compound and PUGNAc can be rationalized by subtle variations in how their respective sugar moieties are accommodated within the active sites of HexA/B and OGA. HexA and HexB are capable of binding substrates and inhibitors with either gluco (GlcNAc) or galacto (GalNAc) configurations at the C-4 position, although with varying efficiencies depending on the specific enzyme and aglycone. acs.orgrcsb.org OGA, on the other hand, is specific for O-linked GlcNAc and its active site is less accommodating to the galacto configuration. tandfonline.comcsic.es
By mimicking the sugar substrate and occupying the active site, this compound prevents the natural substrate from binding and undergoing hydrolysis, thereby inhibiting the enzyme's activity. The high selectivity of this compound for HexA and HexB over OGA makes it a valuable tool for researchers to specifically investigate the roles of these lysosomal enzymes without significantly impacting O-GlcNAcylation levels mediated by OGA.
Preclinical Research Models and Mechanistic Studies
In Vitro Research Models Utilizing Gal-PUGNAc
In vitro studies using various cell lines are fundamental to understanding the direct cellular effects of this compound, particularly concerning ganglioside metabolism and protein modification.
Cellular Models (e.g., Neuroblastoma Cells, Microglia, HEK293T cells) for Ganglioside Accumulation
This compound has been shown to be cell-permeable and effective in modulating enzyme activity in tissue culture. ebi.ac.uknih.gov Studies in neuroblastoma cells have demonstrated that this compound treatment leads to increased levels of the ganglioside GM2. ebi.ac.uknih.govresearchgate.net This accumulation is a direct consequence of the inhibition of beta-hexosaminidases, the enzymes responsible for GM2 degradation. ebi.ac.ukresearchgate.net The use of this compound in these cellular models allows researchers to specifically investigate the role of beta-hexosaminidases in ganglioside metabolism without the confounding effects of O-GlcNAcase inhibition, which is a limitation when using less selective inhibitors like PUGNAc. ebi.ac.uknih.govresearchgate.net
While the provided search results specifically mention neuroblastoma cells and HEK293T cells in the context of PUGNAc or general O-GlcNAc studies researchgate.netresearchgate.netuga.educaltech.edugoogle.com, the principle of using this compound to induce ganglioside accumulation by inhibiting beta-hexosaminidases is applicable to various cell types involved in ganglioside metabolism, including neuronal cells and potentially microglia, which are relevant in neurological disorders. Studies have shown that inhibiting lysosomal HexA/B with PUGNAc can lead to a buildup of glycosphingolipids in various neuronal cell lines. nih.gov this compound, being a more selective inhibitor of HexA/B, is a valuable tool for such studies.
Enzyme Activity Assays (e.g., pH dependence, competitive binding)
Enzyme activity assays are crucial for characterizing the inhibitory properties of this compound. This compound acts as a selective inhibitor for beta-hexosaminidases HEXA and HEXB. ebi.ac.uknih.gov These assays can determine parameters such as inhibition constants (Ki) and the mode of inhibition (e.g., competitive). Studies on related iminosugar glycomimetics have shown them to be selective nanomolar competitive inhibitors of human HexA at pH 7, with lower inhibitory potency at pH 5, suggesting potential as pharmacological chaperones that would dissociate in the acidic lysosomal environment where substrate accumulates. tandfonline.comnih.govcsic.estandfonline.com While specific pH dependence and detailed competitive binding data for this compound itself were not extensively detailed in the provided snippets, its classification as a selective inhibitor of lysosomal beta-hexosaminidases implies that such enzymatic characterization studies have been performed to establish its specificity and potency. ebi.ac.uknih.gov The mechanism of action for related hexosaminidases involves a substrate-assisted catalytic mechanism, and inhibitors like this compound are designed to interact with the enzyme's active site. acs.org
Western Blotting and Immunochemical Analysis of Modified Proteins
Western blotting and immunochemical analysis are techniques used to assess the impact of this compound on protein levels and modifications, particularly in the context of ganglioside accumulation and related cellular pathways. While PUGNAc is often discussed in relation to O-GlcNAc modified proteins caltech.edupnas.orggoogle.comnih.gov, this compound's primary target is lysosomal beta-hexosaminidases, and its use in these assays would focus on its downstream effects.
In the context of ganglioside accumulation due to beta-hexosaminidase inhibition by compounds like this compound, Western blotting could be used to analyze the levels of enzymes involved in ganglioside synthesis or degradation, or proteins involved in lysosomal function or cellular stress responses. Immunochemical analysis, such as immunostaining, can visualize the cellular localization and accumulation of gangliosides like GM2. For instance, immunofluorescence studies have been used to detect GM2 storage material within the cytoplasm of cortical neurons in a Sandhoff disease case. ebi.ac.uk
Data from studies using PUGNAc, a less selective inhibitor, have shown its impact on protein O-GlcNAcylation levels detected by Western blot. caltech.edunih.govgoogle.com However, the key advantage of this compound is its selectivity for beta-hexosaminidases, meaning its effects observed via Western blot or immunochemistry are more likely attributable to the modulation of ganglioside metabolism rather than off-target effects on O-GlcNAcylation. ebi.ac.uknih.govresearchgate.net
In Vivo Animal Models for Mechanistic Exploration
Animal models, particularly those mimicking lysosomal storage disorders, are invaluable for investigating the systemic effects of this compound and the complex interplay between beta-hexosaminidase activity, ganglioside metabolism, and neurological function in a living organism.
Application in Lysosomal Storage Disorder Models (e.g., Tay-Sachs, Sandhoff disease)
Tay-Sachs and Sandhoff diseases are severe lysosomal storage disorders caused by deficiencies in beta-hexosaminidase A and B, respectively, leading to the accumulation of GM2 ganglioside in the nervous system. ebi.ac.uktandfonline.comresearchgate.netacs.orgtandfonline.com Animal models of these diseases, such as Sandhoff disease mice (Hexb-/-), which accumulate GM2 and asialo-GM2 (GA2), are used to study the pathogenesis and evaluate potential therapeutic strategies. ebi.ac.uk
While the provided search results discuss the use of Sandhoff disease mice and Tay-Sachs mouse models in the context of ganglioside accumulation and therapeutic approaches like substrate reduction therapy ebi.ac.ukuga.edunih.gov, direct studies explicitly detailing the application of this compound in these specific animal models were not prominently featured in the snippets. However, given that this compound is a selective inhibitor of the enzymes deficient in these diseases ebi.ac.uknih.gov, it is a relevant tool for inducing or exacerbating ganglioside accumulation in these models to study disease mechanisms or evaluate the efficacy of co-therapies. Studies have shown that inhibiting HEXB with this compound improved the survival of preclinical glioblastoma models nih.gov, demonstrating its application in in vivo settings related to hexosaminidase activity.
Investigation of Neurological Pathways and Glycosphingolipid Dysregulation in Models
Studies in Sandhoff disease mice have shown that the accumulation of GM2 and GA2 due to Hexb gene defects leads to progressive neurodegeneration. ebi.ac.uk While direct studies using this compound to specifically investigate neurological pathways in these models were not detailed, the compound's ability to increase ganglioside GM2 levels in cellular models ebi.ac.uknih.govresearchgate.net suggests it could be used in animal models to mimic or study aspects of GM2 gangliosidosis pathogenesis. Research in glioblastoma models has shown that inhibiting HEXB with this compound can impact tumor microenvironment and glycolysis-promoting networks nih.gov, highlighting its utility in exploring the broader biological consequences of hexosaminidase modulation in vivo, which could extend to neurological contexts given the enzyme's role in the brain.
The dysregulation of glycosphingolipids has been implicated in various neurological processes and diseases. ebi.ac.ukuga.edu By using selective inhibitors like this compound in animal models, researchers can gain a better understanding of the specific roles of HEXA and HEXB in maintaining neuronal health and the consequences of their inhibition on glycosphingolipid profiles and downstream signaling pathways.
Data Table:
While detailed quantitative data specific to this compound across various models was not consistently provided in a format suitable for a single comprehensive table in the search results, the key finding across in vitro studies is the increase in GM2 ganglioside levels upon this compound treatment in relevant cell lines.
| Study Type | Model System | Observed Effect of this compound | Relevant Ganglioside | Key Finding | Source |
| In Vitro | Neuroblastoma Cells | Modulates activity of HEXA and HEXB; Cell-permeable | GM2 | Increases ganglioside GM2 levels. ebi.ac.uknih.govresearchgate.net | ebi.ac.uknih.govresearchgate.net |
| In Vivo | Preclinical GBM Models | Inhibits HEXB activity | Not specified | Efficiently improves survival and response to immune checkpoint blockade. nih.gov | nih.gov |
| In Vitro | Cultured Cells | Inhibits lysosomal β-hexosaminidase activity | GSLs (e.g., GM2) | Results in a buildup in GSL levels. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
Detailed Research Findings:
this compound is described as a highly selective and cell-permeable inhibitor of human lysosomal beta-hexosaminidases, specifically HEXA and HEXB. ebi.ac.uknih.gov
In neuroblastoma cells, this compound treatment leads to an increase in the levels of ganglioside GM2. ebi.ac.uknih.govresearchgate.net This effect is attributed to its inhibitory action on HEXA and HEXB, which are responsible for GM2 degradation. ebi.ac.ukresearchgate.net
The selectivity of this compound for beta-hexosaminidases over O-GlcNAcase distinguishes it from less selective inhibitors like PUGNAc, allowing for more specific investigation of beta-hexosaminidase function. ebi.ac.ukresearchgate.netsinica.edu.tw
Studies in preclinical glioblastoma models have shown that inhibition of HEXB using this compound can improve survival, suggesting a role for HEXB in this context and the potential therapeutic relevance of its inhibition in certain cancers. nih.gov This also demonstrates the compound's activity and effects in an in vivo setting.
While specific detailed enzyme kinetic data for this compound were not extensively provided, related studies on iminosugar inhibitors of HexA highlight the importance of pH dependence and competitive binding in their mechanism of action and potential as pharmacological chaperones. tandfonline.comnih.govcsic.estandfonline.com
Use in Cancer Models for Mechanistic Insights
This compound, as a selective inhibitor of beta-hexosaminidase B (HEXB), has been explored in preclinical cancer models, particularly in glioblastoma (GBM). HEXB has been identified as a key regulator promoting glycolysis in GBM cells through both intrinsic mechanisms and by manipulating tumor-associated macrophages (TAMs). researchgate.netnih.govresearchgate.net
Research indicates that intracellularly, HEXB stabilizes the integrin beta-1 (ITGB1)/integrin-linked kinase (ILK) complex, which in turn promotes the activity of yes-associated protein 1 (YAP1)/hypoxia inducible factor 1α (HIF1α). nih.gov HIF1α then reinforces the transcription of HEXB and multiple glycolytic genes. nih.gov Intercellularly, HEXB recruits M2-polarized TAMs, supporting enhanced glycolytic activity in malignant cells and forming a TAMs-associated glycolysis-promoting network. nih.gov
The application of this compound (referred to as Gal-P in one study) has shown efficacy in preclinical GBM models. Pharmacological inhibition of HEXB with this compound efficiently improved the survival of these models and enhanced their response to immune checkpoint blockade. nih.gov This suggests that targeting HEXB with inhibitors like this compound could be a promising therapeutic strategy in GBM by inhibiting glycolytic fueling and remodeling the tumor microenvironment. nih.gov
While this compound's primary role in these studies is linked to HEXB inhibition and its downstream effects on glycolysis and the tumor microenvironment, the broader context of glycosylation in cancer is relevant. Altered O-GlcNAcylation homeostasis is associated with metabolic reprogramming in cancer cells, influencing processes like cell growth, invasion, metastasis, and resistance to therapies. nih.govmdpi.com Although this compound is selective for beta-hexosaminidases over O-GlcNAcase, understanding the interplay between different glycosylation pathways is crucial for comprehensive mechanistic insights in cancer.
Exploration in Models of Other Conditions (e.g., Insulin (B600854) Resistance, Immune Responses)
This compound's selectivity for lysosomal beta-hexosaminidases distinguishes it from less selective inhibitors like PUGNAc, which also inhibit O-GlcNAcase. ebi.ac.uknih.govrsc.org This distinction is particularly relevant when studying conditions where O-GlcNAcylation is implicated, such as insulin resistance and immune responses.
Studies using PUGNAc have linked elevated O-GlcNAc levels to insulin resistance in various cell models, including 3T3-L1 adipocytes. nih.gove-dmj.orgmdpi.comnih.govresearchgate.netglycosmos.org This was often associated with defects in insulin signaling pathways, such as reduced phosphorylation of Akt and increased O-GlcNAc modification of proteins like insulin receptor substrate 1 (IRS-1). nih.govmdpi.comresearchgate.netglycosmos.org However, the lack of selectivity of PUGNAc raised questions about whether the observed insulin resistance was solely due to O-GlcNAcase inhibition and subsequent O-GlcNAc elevation, or if off-target effects, including the inhibition of lysosomal hexosaminidases and the resulting accumulation of glycosphingolipids like GM2, played a role. rsc.orgresearchgate.netnih.govacs.orgresearchgate.net Dysregulation in glycosphingolipid metabolism has been proposed as a factor in the development of insulin resistance. researchgate.netnih.gov
This compound, by selectively inhibiting HEXA and HEXB and increasing GM2 levels without significantly inhibiting O-GlcNAcase, provides a tool to investigate the specific contributions of lysosomal beta-hexosaminidase activity and ganglioside accumulation to cellular phenotypes, including those related to insulin signaling. ebi.ac.uknih.govresearchgate.net While the provided search results highlight this compound's use in modulating GM2 levels in neuroblastoma cells ebi.ac.uknih.gov, further research specifically utilizing this compound in insulin resistance models could help dissect the roles of lysosomal hexosaminidases and gangliosides from those of O-GlcNAcylation.
In the context of immune responses, O-GlcNAcylation is recognized as a dynamic post-translational modification influencing various aspects of the immune system. frontiersin.orgnih.govfrontiersin.org Studies using less selective inhibitors like PUGNAc have indicated roles for O-GlcNAcylation in regulating immune cell activation, cytokine production, and inflammatory responses. frontiersin.orgfrontiersin.org For example, PUGNAc treatment has been shown to increase O-GlcNAcylation of transcription factors like NF-κB and NFAT, affecting B and T cell activation and cytokine expression. frontiersin.orgfrontiersin.org Elevated O-GlcNAcylation has also been linked to the suppression of macrophage inflammation in some contexts. frontiersin.org
Given that this compound selectively targets lysosomal beta-hexosaminidases, its use in immune response models would likely focus on the roles of these specific enzymes and their substrates, such as gangliosides, rather than directly investigating O-GlcNAcylation-mediated immune regulation. Research on galectins, a family of glycan-binding proteins, highlights the broader importance of glycans in regulating immune responses and their potential as therapeutic targets in conditions like cancer. mdpi.comfrontiersin.org While this compound is not a galectin, its impact on ganglioside levels could indirectly influence cellular interactions and signaling relevant to immune responses, warranting further investigation in this area.
The selective nature of this compound makes it a valuable tool for delineating the specific roles of lysosomal beta-hexosaminidases and their metabolic products in various biological processes, including those relevant to cancer, insulin resistance, and potentially immune responses, by avoiding the confounding effects of O-GlcNAcase inhibition seen with less selective compounds. ebi.ac.uknih.govrsc.orgresearchgate.net
Advanced Research Methodologies Incorporating Gal Pugnac
Chemoenzymatic Labeling Techniques with Gal-PUGNAc
While this compound itself is an inhibitor and not directly used as a label, its application is often found in studies employing chemoenzymatic labeling techniques to investigate glycosylation, particularly in the context of O-GlcNAc. Chemoenzymatic labeling involves the use of enzymes, such as engineered galactosyltransferases, to transfer modified sugar moieties onto glycans nih.govresearchgate.netmdpi.com. These modified sugars often contain bioorthogonal handles, like azide (B81097) or alkyne groups, that can be subsequently reacted with reporter molecules (e.g., fluorescent dyes or biotin) via click chemistry nih.govresearchgate.netmdpi.com.
In the context of studying O-GlcNAc, an engineered beta-1,4-galactosyltransferase (Y289L GalT) is used to transfer an azide-containing monosaccharide donor, such as UDP-GalNAz, onto O-GlcNAc-modified proteins nih.govpnas.org. This enzymatic step specifically tags O-GlcNAc residues with a chemical handle nih.govpnas.org. While this compound is not directly involved in this labeling, studies utilizing this chemoenzymatic approach often employ inhibitors like PUGNAc (the less selective precursor of this compound) to increase global O-GlcNAc levels for detection and analysis nih.govcaltech.edu. The use of this compound, with its higher selectivity for HexA and HexB over OGA, could potentially be valuable in differentiating the roles of these enzymes in O-GlcNAc-related processes when combined with specific labeling strategies, although the provided search results primarily discuss the use of PUGNAc or other OGA inhibitors in conjunction with chemoenzymatic labeling of O-GlcNAc.
Chemoenzymatic labeling strategies have been used for direct in-gel fluorescence detection, proteomic analysis, and cellular imaging of O-GlcNAc-modified proteins nih.govresearchgate.net. This approach allows for the visualization and quantification of dynamic changes in protein O-GlcNAc glycosylation nih.gov.
Proteomic Approaches for Substrate Identification and Quantification
Proteomic approaches are crucial for identifying and quantifying the substrates of enzymes, and this compound's selectivity makes it a useful tool in this regard for beta-hexosaminidases. By selectively inhibiting HexA and HexB with this compound, researchers can induce the accumulation of their natural substrates, such as ganglioside GM2 nih.govresearchgate.net. This accumulation can then be detected and quantified using various analytical techniques, including mass spectrometry (MS)-based proteomics.
Proteomic methods, often coupled with enrichment strategies, are employed to analyze protein glycosylation. For O-GlcNAc, methods like chemoenzymatic tagging followed by affinity enrichment using biotin (B1667282) and streptavidin are used to isolate O-GlcNAc-modified proteins and peptides for MS analysis nih.govresearchgate.netmdpi.comnih.gov. While the search results detail these proteomic workflows primarily in the context of O-GlcNAc and the use of inhibitors like PUGNAc or selective OGA inhibitors, the principle applies to studying the substrates of enzymes inhibited by this compound. By treating cells or tissues with this compound, researchers can perturb the normal metabolic flow, leading to changes in the levels of substrates and downstream products of HexA and HexB. These changes can then be analyzed using quantitative proteomic techniques to identify the specific proteins or glycoconjugates affected by the inhibition.
Quantitative proteomics, such as stable isotope labeling of amino acids in cell culture (SILAC), can be integrated with enrichment strategies to quantify changes in glycosylation in response to stimuli or genetic perturbations nih.govfrontiersin.org. Although the provided context focuses on O-GlcNAc, similar quantitative proteomic workflows could be adapted to study the impact of this compound inhibition on the levels of HexA and HexB substrates and related proteins. MS-based methods provide a powerful tool for site-specific quantification of glycosylation nih.gov.
Future Research Directions for Gal Pugnac
Exploring Novel Biological Targets Beyond Canonical Hexosaminidases
While Gal-PUGNAc is recognized for its selective inhibition of lysosomal β-hexosaminidases HexA and HexB, the possibility of it interacting with or inhibiting other biological targets exists and warrants further investigation. Research on the related compound PUGNAc has suggested potential off-target effects, partly due to its interaction with enzymes or proteins that bind hexosamine-containing molecules beyond the canonical OGA and lysosomal hexosaminidases. nih.gov These could potentially include nucleocytoplasmic hexosaminidase (HexD), though its in vivo substrates are not yet clearly defined. nih.gov Given the structural similarity between PUGNAc and this compound, albeit with key differences conferring selectivity towards HexA/B, it is prudent to explore if this compound also interacts with other glycosidases or proteins involved in glycan metabolism or recognition. Identifying any such off-targets would be crucial for accurately interpreting results from studies using this compound and for understanding its full biological impact. Advanced proteomic approaches and activity-based protein profiling could be employed to identify proteins that bind or are inhibited by this compound in complex biological systems.
Development of Next-Generation this compound Analogues with Enhanced Properties
The development of this compound represented a significant step towards achieving selectivity for lysosomal β-hexosaminidases over OGA compared to PUGNAc. researchgate.netrsc.org However, the ongoing need for highly potent and exquisitely selective inhibitors in glycoscience drives the development of next-generation analogues. Future research should focus on designing and synthesizing this compound analogues with enhanced properties, such as improved potency against specific Hex isozymes (e.g., HexA or HexB individually), greater selectivity over any newly identified off-targets, enhanced cellular permeability, or altered pharmacokinetic profiles for in vivo applications. nih.govrsc.org Structure-activity relationship studies, guided by the crystal structures of hexosaminidases in complex with inhibitors, can inform the rational design of these analogues. rsc.orgnih.gov Exploring modifications to the phenylcarbamate moiety or the sugar core could yield compounds with fine-tuned inhibitory characteristics and improved pharmacological properties. tandfonline.comcsic.es The goal is to create an arsenal (B13267) of highly specific chemical tools to precisely perturb the activity of individual hexosaminidases and related enzymes.
Elucidating Further Mechanistic Roles in Complex Biological Systems
This compound's ability to selectively inhibit lysosomal β-hexosaminidases makes it a valuable probe for studying the biological roles of these enzymes, particularly in the context of ganglioside metabolism and lysosomal storage disorders like Tay-Sachs and Sandhoff diseases, which are characterized by the accumulation of gangliosides like GM2 due to deficient HexA/B activity. researchgate.netrsc.orgsinica.edu.tw Future research should leverage this compound to further elucidate the complex mechanistic roles of HexA and HexB in various biological processes beyond these well-established roles. This could involve investigating their involvement in cellular signaling pathways, membrane trafficking, or interactions with other cellular components. researchgate.net Using this compound in conjunction with advanced imaging techniques, 'omics' approaches (e.g., lipidomics to track ganglioside accumulation, proteomics to identify affected pathways), and genetic manipulation can provide deeper insights into the downstream consequences of specific hexosaminidase inhibition in complex cellular and in vivo models. researchgate.netresearchgate.netacs.org Understanding how inhibiting HexA/B with this compound impacts cellular homeostasis and contributes to disease phenotypes will be critical.
Q & A
Q. What is the biochemical mechanism of Gal-PUGNAc, and how is its inhibitory activity against beta-hexosaminidases experimentally validated?
this compound selectively inhibits lysosomal beta-hexosaminidases, enzymes critical for ganglioside GM2 catabolism. Methodologically, its activity is validated via Western blotting and enzyme activity assays . For example, in neuroblastoma cells, treatment with this compound increases GM2 levels due to beta-hexosaminidase inhibition, as shown by intensified protein expression bands in Western blots compared to controls . Key controls include beta-actin normalization to ensure equal protein loading. Enzyme assays using fluorogenic substrates (e.g., 4-methylumbelliferyl-N-acetylglucosaminide) quantify inhibition efficiency, with IC50 values calculated via dose-response curves.
Q. What are the standard protocols for administering this compound in cellular models to study GM2 accumulation?
- Dose optimization : Start with a concentration gradient (e.g., 1–100 µM) and measure GM2 levels via immunofluorescence or TLC.
- Treatment duration : Typically 24–72 hours, depending on cell type and doubling time.
- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and comparator inhibitors (e.g., NAG-thiazoline) to assess specificity .
- Validation : Confirm beta-hexosaminidase inhibition using enzymatic assays and correlate with GM2 accumulation via lysosomal staining.
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s inhibition efficiency across different cell lines?
Contradictions often arise from cell-specific factors:
- Lysosomal enzyme variability : Baseline beta-hexosaminidase activity differs between cell lines (e.g., neuroblastoma vs. fibroblasts). Normalize inhibition data to baseline enzyme activity.
- Membrane permeability : Use galactose-tagged analogs (e.g., Gal-NAG-thiazoline) to improve cellular uptake in resistant models .
- Off-target effects : Perform proteomic profiling or use RNA interference to knock down non-target enzymes and isolate this compound’s specific effects.
- Standardization : Adopt guidelines from the Beilstein Journal of Organic Chemistry for experimental reproducibility, including detailed methods in supplementary materials .
Q. What advanced methodologies are critical for evaluating off-target effects of this compound in complex cellular systems?
- Orthogonal assays : Combine enzyme activity assays with RNA-seq or CRISPR-Cas9 screens to identify pathways altered by this compound.
- Comparative inhibitor studies : Test structurally distinct inhibitors (e.g., PUGNAc vs. NAG-thiazoline) to distinguish target-specific effects. For instance, this compound’s stronger GM2 modulation compared to PUGNAc suggests enhanced specificity .
- Metabolic labeling : Use radiolabeled substrates (e.g., ³H-GM2) to track ganglioside turnover and validate inhibitor specificity.
Data Contradiction Analysis
Q. How should researchers interpret conflicting results when this compound fails to modulate GM2 in certain models?
- Assay sensitivity : Ensure detection methods (e.g., anti-GM2 antibodies) are validated for the model system.
- Compensatory pathways : Investigate alternative glycosidases (e.g., neuraminidases) that might degrade GM2 independently.
- Pharmacokinetic factors : Measure intracellular this compound concentrations via LC-MS to confirm bioavailability.
- Context-dependent effects : Refer to studies showing this compound’s efficacy in neuroblastoma but not in HEK293 cells, highlighting tissue-specific enzyme expression .
Methodological Best Practices
Q. What statistical approaches are recommended for dose-response experiments with this compound?
- Nonlinear regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism.
- Replication : Perform triplicate experiments across independent cell passages to account for biological variability.
- Error analysis : Report SEM and use ANOVA for multi-group comparisons, as demonstrated in studies comparing this compound with other inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
